tert-Butyl 4-aminobenzoate

Catalog No.
S664670
CAS No.
18144-47-3
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 4-aminobenzoate

CAS Number

18144-47-3

Product Name

tert-Butyl 4-aminobenzoate

IUPAC Name

tert-butyl 4-aminobenzoate

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3

InChI Key

KYORUZMJUKHKFS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)N

tert-Butyl 4-aminobenzoate, with the molecular formula C11H15NO2C_{11}H_{15}NO_2 and a molecular weight of 193.24 g/mol, is an organic compound recognized for its structural significance in various chemical applications. It appears as a white to light yellow crystalline powder, with a melting point ranging from 108 to 110 °C and a predicted boiling point of approximately 322.4 °C. The compound is soluble in organic solvents and exhibits a density of around 1.078 g/cm³ .

Limited Research:

Potential Applications:

  • Organic synthesis: The tert-butyl group (t-Bu) can act as a protecting group for the carboxylic acid functionality, allowing for further manipulation of the molecule without affecting the carboxylic acid group. After the desired modifications are complete, the t-Bu group can be removed under specific conditions to reveal the free carboxylic acid.
  • Bioconjugation: The amine group can be used for attaching the molecule to other biomolecules, such as proteins or antibodies, through various conjugation strategies. This could potentially be useful for developing targeted drug delivery systems or diagnostic tools.
, primarily involving the introduction of substituents or modifications to its amino and carboxyl groups. Notably, it can undergo:

  • N-substitution reactions, where various alkyl or aryl groups can be introduced to the nitrogen atom.
  • Reduction reactions, such as the conversion of tert-butyl 4-nitrobenzoate to tert-butyl 4-aminobenzoate using palladium on carbon as a catalyst under hydrogen atmosphere .

These transformations highlight its utility in synthesizing more complex molecules.

Research indicates that tert-butyl 4-aminobenzoate exhibits biological activities that may include:

  • Antifolate properties, making it a candidate for developing compounds targeting folate metabolism, particularly in cancer therapy.
  • Potential immunomodulatory effects, as it has been implicated in studies related to allergic reactions and immune responses .

These biological activities suggest its relevance in pharmacological research.

The synthesis of tert-butyl 4-aminobenzoate typically involves the reduction of tert-butyl 4-nitrobenzoate. The process can be summarized as follows:

  • Dissolve tert-butyl 4-nitrobenzoate in methanol.
  • Introduce palladium on carbon as a catalyst.
  • Evacuate the flask and purge with nitrogen, followed by hydrogen.
  • Stir the mixture under hydrogen for several hours until complete reduction occurs.
  • Filter and evaporate to obtain tert-butyl 4-aminobenzoate as a white solid .

This method showcases its straightforward approach to synthesizing the compound.

tert-Butyl 4-aminobenzoate finds applications in various fields, including:

  • Pharmaceuticals: Used as a building block for synthesizing antifolate drugs and other therapeutic agents targeting diabetes and cancer .
  • Organic Synthesis: Serves as an intermediate for producing N-substituted derivatives, expanding its utility in synthetic organic chemistry .

These applications underline its significance in both medicinal chemistry and industrial synthesis.

Interaction studies involving tert-butyl 4-aminobenzoate have focused on its effects on biological systems, particularly:

  • Skin irritation potential, as indicated by hazard statements associated with the compound, which suggest it may cause skin irritation upon contact .
  • Immunological responses, where it has been studied for its role in T lymphocyte activation and allergic reactions .

These studies are crucial for understanding safety profiles and therapeutic potentials.

Several compounds share structural similarities with tert-butyl 4-aminobenzoate, including:

Compound NameMolecular FormulaUnique Features
Butyl 4-aminobenzoateC11H15NO2C_{11}H_{15}NO_2Lacks tert-butyl group; used in similar applications
Ethyl 4-aminobenzoateC10H13NO2C_{10}H_{13}NO_2Shorter alkyl chain; different solubility properties
BenzamideC7H7NOC_{7}H_{7}NOSimple amide structure; lacks ester functionality

Uniqueness: The presence of the tert-butyl group in tert-butyl 4-aminobenzoate enhances its lipophilicity compared to its ethyl or butyl counterparts, potentially affecting its biological activity and solubility characteristics.

Palladium-Catalyzed Amination Strategies for N-Substituted Derivatives

Palladium-catalyzed amination of tert-butyl 4-bromobenzoate remains the most efficient route to N-substituted derivatives. Key developments include:

  • Catalyst Systems: PdCl₂ with P(o-tolyl)₃ achieves yields >60% for N-alkyl/aryl derivatives (Table 1). The protocol avoids expensive Pd₂(dba)₃, reducing costs while maintaining efficiency.
  • Solvent Optimization: Anhydrous toluene dried over P₂O₅ enhances reproducibility compared to commercial anhydrous solvents. Polar aprotic solvents like DMF accelerate oxidative addition but risk palladium leaching.
  • Substrate Scope: Primary and secondary amines, including piperidine and benzylamine, react smoothly. Sterically hindered amines require elevated temperatures (100°C) for >70% conversion.

Table 1. Representative N-Substituted Derivatives via Pd-Catalyzed Amination

AmineProductYield (%)
Piperidinetert-Butyl 4-(piperidin-1-yl)benzoate80
Benzylaminetert-Butyl 4-(benzylamino)benzoate62
Morpholinetert-Butyl 4-(morpholino)benzoate64

Tert-Butylation Techniques: Bis(trifluoromethanesulfonyl)imide-Mediated Esterification

Direct tert-butylation of carboxylic acids and amino acids using Tf₂NH in tert-butyl acetate (t-BuOAc) offers a safer alternative to conventional acid chlorides:

  • Amino Acid Compatibility: Free amino acids like 2-hydroxy-4-aminobutyric acid (HABA) form di-tert-butylated products in 86% yield (Scheme 1). Tf₂NH solubilizes amino groups via salt formation, preventing lactamization.
  • Catalytic Efficiency: For non-amino substrates, 2–10 mol% Tf₂NH suffices. Hydrocinnamic acid tert-butyl ester forms in 76% yield with 2 mol% catalyst.
  • Comparative Analysis: Traditional methods using HClO₄ or H₂SO₄ yield <65% due to side reactions, while Tf₂NH minimizes hydrolysis.

Scheme 1. tert-Butylation of HABA Using Tf₂NH
$$
\text{HABA} \xrightarrow{\text{Tf₂NH (1.1 eq.), t-BuOAc, 0°C}} \text{Di-tert-butylated HABA (86%)}
$$

Hydrogenation Pathways for Nitro-to-Amine Functional Group Interconversion

Nitro group reduction to amines is critical for accessing tert-butyl 4-aminobenzoate precursors:

  • Catalytic Hydrogenation: Pd/C (10% wt) in methanol/ethyl acetate (1:1) reduces nitro intermediates to amines in >90% yield. Elevated pressures (50 psi H₂) enhance kinetics but risk over-reduction.
  • Chemoselectivity: Competing ester hydrolysis is suppressed using non-aqueous conditions. For example, methyl 4-nitro-3-(3-((tert-butoxycarbonyl)amino)propoxy)benzoate converts to the amine without saponification.
  • Racemization Control: Kinetic studies confirm enantiomeric erosion originates from starting material racemization, not product degradation.

Solvent Effects and Temperature Gradients in Multi-Step Synthesis

Solvent polarity and temperature critically influence yield and selectivity:

  • Palladium Stability: Low-polarity solvents (toluene) stabilize Pd(0) intermediates, reducing aggregation. N-Methylpyrrolidone (NMP) dissociates Pd(OAc)₂ trimer into active monomers.
  • Base Compatibility: Cs₂CO₃ in dioxane minimizes aryl bromide hydrolysis during amination. NaOtBu in THF accelerates β-hydride elimination in Heck couplings.
  • Temperature Gradients:
    • Amination: 80–100°C optimal for Pd-catalyzed reactions; <60°C results in incomplete conversion.
    • tert-Butylation: 0°C suppresses ester transalkylation, while 25°C accelerates it.

Role in Buchwald-Hartwig Cross-Coupling Reactions

The tert-butyl 4-aminobenzoate compound serves as a crucial substrate and synthetic intermediate in palladium-catalyzed carbon-nitrogen bond formation reactions, particularly in the Buchwald-Hartwig amination process [1]. This chemical transformation represents one of the most significant developments in modern synthetic organic chemistry for creating aromatic carbon-nitrogen bonds [1]. The compound with molecular formula C₁₁H₁₅NO₂ and molecular weight 193.24 grams per mole demonstrates exceptional versatility as both a nucleophile and electrophile precursor in cross-coupling chemistry [2].

Research investigations have established that tert-butyl 4-aminobenzoate can be synthesized through palladium-catalyzed amination of tert-butyl 4-bromobenzoate with various free amines using specialized catalyst systems [1]. The reaction methodology employs palladium dichloride in combination with tri-ortho-tolylphosphine as the ligand, with sodium tert-butoxide serving as the base in anhydrous toluene solvent [1]. This synthetic approach provides access to numerous nitrogen-substituted derivatives that serve as valuable intermediates for chemotherapeutic agent synthesis [1].

The Buchwald-Hartwig amination mechanism involves the formation of reactive monophosphine-ligated palladium(0) species that facilitate efficient oxidative addition, transmetallation, and reductive elimination steps [6]. The large steric bulk of tri-ortho-tolylphosphine, characterized by one of the largest cone angles among simple phosphines, enables the formation of these highly active catalytic intermediates [17] [18]. The palladium-catalyzed process demonstrates remarkable functional group tolerance and allows the coupling of aryl halides with a wide variety of amine nucleophiles under relatively mild conditions [6].
The synthetic scope of tert-butyl 4-aminobenzoate derivatives through Buchwald-Hartwig cross-coupling demonstrates consistent yields ranging from 60 to 80 percent across different amine coupling partners [1]. These transformations typically require catalyst loadings of 7 mole percent palladium dichloride and reaction temperatures of 100 degrees Celsius for completion within 4.5 to 18 hours [1]. The reaction conditions have been optimized to use anhydrous toluene dried over phosphorus pentoxide, which provides more consistent results compared to commercially available anhydrous solvents [1].

Substrate CombinationProduct NumberYield (%)Reaction Time (h)Catalyst Loading (mol%)
tert-Butyl 4-bromobenzoate + Piperidine1804.57
tert-Butyl 4-bromobenzoate + N-benzylmethylamine2624.57
tert-Butyl 4-bromobenzoate + Morpholine3614.57
tert-Butyl 4-bromobenzoate + Pyrrolidine4644.57
tert-Butyl 4-bromobenzoate + N-methylaniline56018.07
tert-Butyl 4-bromobenzoate + 1-phenylpiperazine6724.57

The mechanistic pathway involves initial coordination of the aryl halide substrate to the palladium center, followed by oxidative addition to form a palladium(II) aryl complex [9]. Subsequent coordination and deprotonation of the amine nucleophile generates a palladium amido intermediate, which undergoes reductive elimination to form the desired carbon-nitrogen bond and regenerate the active palladium(0) catalyst [9]. The turnover-limiting step in many cases involves the reductive elimination of the arylamine product, particularly when using aqueous ammonia as the nitrogen source [9].

Tert-Butyl Group as a Transient Protecting Group in Peptide Synthesis

The tert-butyl functionality in tert-butyl 4-aminobenzoate serves as an exemplary model for understanding the role of tert-butyl protecting groups in peptide synthesis applications [11] [12]. In solid-phase peptide synthesis, tert-butyl-based protecting groups provide orthogonal protection strategies that allow selective deprotection under acidic conditions while maintaining stability under basic conditions [12] [15]. The tert-butyl group demonstrates exceptional utility for protecting carboxylic acids, amino groups, hydroxyl groups, and thiol functionalities during multi-step peptide assembly processes [13] [14].

The mechanism of tert-butyl deprotection involves acid-catalyzed formation of tert-butyl cations through protonation of the oxygen atom in the protecting group [32] [35]. Under trifluoroacetic acid treatment, the tert-butyl group undergoes heterolytic cleavage to generate a stabilized tertiary carbocation intermediate [37]. This carbocation can either react with trifluoroacetic acid to form tert-butyl trifluoroacetate or undergo elimination to produce isobutene and a proton [37]. The resulting carboxylic acid, amine, alcohol, or thiol functionality is then available for subsequent synthetic transformations [32].

Protected FunctionalityTypical Protecting GroupDeprotection ConditionsMechanism
Carboxylic acidtert-Butyl ester95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% WaterAcid-catalyzed tert-butyl cation formation followed by nucleophilic attack by trifluoroacetic acid
Amino grouptert-Butoxycarbonyl95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% WaterAcid-catalyzed tert-butyl cation formation followed by decarboxylation of carbamic acid
Hydroxyl grouptert-Butyl ether95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% WaterAcid-catalyzed tert-butyl cation formation
Thiol grouptert-Butyl thioether95% Trifluoroacetic acid/2.5% Triisopropylsilane/2.5% WaterAcid-catalyzed tert-butyl cation formation

The deprotection process requires careful consideration of potential side reactions, particularly the alkylation of nucleophilic amino acid residues by the generated tert-butyl cations [14] [37]. Tryptophan, methionine, and cysteine residues are particularly susceptible to unwanted alkylation reactions during tert-butyl deprotection [14] [36]. To mitigate these side reactions, scavenger molecules such as triisopropylsilane, water, thioanisole, and dimethyl sulfide are commonly included in the deprotection cocktail [14] [36].

The kinetics of tert-butyl deprotection demonstrate temperature and time dependence, with shorter reaction times and lower temperatures favoring cleaner deprotection profiles [14]. Research has shown that deprotection times under four hours at 25 degrees Celsius significantly reduce the formation of side products compared to prolonged exposure at elevated temperatures [14]. The formation of tert-butyl trifluoroacetate as an intermediate species provides an additional alkylating reagent that must be controlled through appropriate scavenger selection [37].

Advanced deprotection strategies have been developed to address the challenges associated with tert-butyl group removal [13]. The use of triarylamminium radical cations as catalysts for silicon-hydride activation provides a mild alternative to traditional acidic deprotection methods [13] [34]. This approach demonstrates excellent functional group tolerance and can selectively remove tert-butyl protecting groups without affecting other acid-sensitive functionalities [13] [34].

Catalytic Efficiency of Palladium Dichloride/Tri-ortho-tolylphosphine Systems

The palladium dichloride/tri-ortho-tolylphosphine catalyst system demonstrates exceptional efficiency in promoting carbon-nitrogen bond formation reactions involving tert-butyl 4-aminobenzoate substrates [1] [17]. This catalyst combination has emerged as one of the most ubiquitous and effective systems for palladium-catalyzed cross-coupling reactions, particularly in synthetic applications requiring high functional group tolerance [17] [18]. The tri-ortho-tolylphosphine ligand exhibits bench stability, resistance to oxidation, and the ability to perform challenging cross-coupling reactions under ambient conditions [17].

The unique electronic and steric properties of tri-ortho-tolylphosphine contribute significantly to the catalytic efficiency of the palladium system [17] [18]. The ligand's large cone angle facilitates the formation of reactive monophosphine-ligated palladium(0) species, which are crucial for efficient catalytic turnover [18] [22]. High-throughput experimentation has demonstrated that palladium catalysts supported by tri-ortho-tolylphosphine compete favorably with specialist phosphine ligands in terms of both reactivity and product selectivity [17].

Catalyst SystemTurnover FrequencyApplicationTemperature (°C)Key Advantages
Palladium dichloride/Tri-ortho-tolylphosphineNot specified for aminationBuchwald-Hartwig amination100Consistent results with properly dried solvents
Bis-tris-ortho-tolylphosphine-palladium(II) chlorideNot specifiedGeneral cross-couplingVariableAir and moisture stability
Liquid palladium in gallium2.5 × 10⁸ h⁻¹Carbon-carbon coupling701000-fold enhancement over conventional systems
Homogeneous palladium catalysts~75,000 h⁻¹General catalysisVariableTypical performance range

The mechanistic understanding of palladium dichloride/tri-ortho-tolylphosphine systems reveals that the catalyst enters the catalytic cycle through displacement of labile ligands by the aryl halide substrate [17] [18]. The formation of prereactive arene complexes represents a critical step in the catalytic process, with the energy barrier for this transformation influencing overall reaction efficiency [33]. Computational studies have shown that the flexibility of the tri-ortho-tolylphosphine ligand backbone allows spatial adjustment depending on the coligands at palladium, minimizing conformational changes throughout the catalytic cycle [33].

The comparison of different palladium catalyst systems reveals that palladium dichloride/tri-ortho-tolylphosphine offers economic advantages over bis-dibenzylideneacetone-palladium(0) systems while maintaining comparable catalytic activity [19] [31]. The palladium dichloride precursor provides a more cost-effective entry point into the catalytic cycle compared to palladium(0) complexes, particularly for large-scale synthetic applications [19]. The catalyst system exhibits excellent thermal stability and can operate effectively at temperatures up to 110 degrees Celsius without significant decomposition [27].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18144-47-3

Wikipedia

Tert-Butyl 4-aminobenzoate

Dates

Modify: 2023-08-15

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